molecular formula C13H21BrN2OSi B2862888 [1-(5-bromopyrimidin-2-yl)cyclopropyl]oxy-tert-butyl-dimethylsilane CAS No. 1795452-14-0

[1-(5-bromopyrimidin-2-yl)cyclopropyl]oxy-tert-butyl-dimethylsilane

Cat. No.: B2862888
CAS No.: 1795452-14-0
M. Wt: 329.313
InChI Key: ZVUNWGZESXBBTN-UHFFFAOYSA-N
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Description

The compound BrC=1C=NC(=NC1)C1(CC1)OSi©C©©C is a complex organic molecule featuring a bromine atom, a silicon atom, and a unique ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BrC=1C=NC(=NC1)C1(CC1)OSi©C©©C typically involves multiple steps:

    Formation of the initial ring structure: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the bromine atom: Bromination can be performed using bromine or a bromine-containing reagent under controlled conditions.

    Incorporation of the silicon-containing group: This step often involves a silylation reaction using a silicon-containing reagent such as trimethylsilyl chloride.

Industrial Production Methods

Industrial production of this compound may involve:

    Large-scale cyclization reactions: Utilizing high-efficiency catalysts to form the ring structure.

    Continuous bromination processes: Ensuring consistent introduction of the bromine atom.

    Automated silylation: Employing automated systems to incorporate the silicon-containing group efficiently.

Chemical Reactions Analysis

Types of Reactions

BrC=1C=NC(=NC1)C1(CC1)OSi©C©©C: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing certain functional groups.

    Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

BrC=1C=NC(=NC1)C1(CC1)OSi©C©©C: has several scientific research applications:

    Materials Science: Used in the development of advanced materials with unique properties.

    Catalysis: Employed as a catalyst or catalyst precursor in various chemical reactions.

    Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    BrC=1C=NC(=NC1)C1(CC1)OSi©C©©H: Similar structure but with a hydrogen atom instead of a silicon-containing group.

    BrC=1C=NC(=NC1)C1(CC1)OSi©C©©F: Similar structure but with a fluorine atom instead of a silicon-containing group.

Uniqueness

BrC=1C=NC(=NC1)C1(CC1)OSi©C©©C:

Properties

IUPAC Name

[1-(5-bromopyrimidin-2-yl)cyclopropyl]oxy-tert-butyl-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BrN2OSi/c1-12(2,3)18(4,5)17-13(6-7-13)11-15-8-10(14)9-16-11/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUNWGZESXBBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1(CC1)C2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrN2OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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